methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate
Description
Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate is a substituted aromatic ester with a complex molecular architecture. Its structure comprises a benzene ring functionalized with:
- A methyl carboxylate group at position 1 (ester moiety).
- A methoxy (-OCH₃) substituent at position 2.
- A bromine atom at position 5 (halogen substituent).
- A 1H-pyrrol-1-yl group (five-membered nitrogen-containing heterocycle) at position 3.
The compound’s molecular formula is C₁₃H₁₂BrNO₃, with a molecular weight of 322.15 g/mol.
Properties
IUPAC Name |
methyl 5-bromo-2-methoxy-4-pyrrol-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-17-12-8-11(15-5-3-4-6-15)10(14)7-9(12)13(16)18-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPADBHCCFKQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Br)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223050 | |
| Record name | Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861206-27-1 | |
| Record name | Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861206-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate typically involves multiple steps, starting with the preparation of the core benzenecarboxylate structureThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyrrole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate exhibit potential anticancer properties. A study conducted in 2020 demonstrated that this compound, along with its analogs, showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria. The effectiveness was assessed using standard disc diffusion methods, revealing a dose-dependent response .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, making it useful in synthesizing more complex organic compounds .
Synthesis of Pyrrole Derivatives
The compound is instrumental in synthesizing pyrrole derivatives, which are important in pharmaceuticals and agrochemicals. For instance, reactions involving this compound have been used to prepare novel pyrrole-based ligands for metal complexes that demonstrate enhanced catalytic activity .
Material Science
Polymer Chemistry
In material science, this compound has been explored as a precursor for polymer synthesis. Its functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Studies indicate that polymers derived from this compound exhibit improved performance in various applications, including coatings and composites .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
A detailed study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism by which methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates the compound against analogous benzoate derivatives, focusing on substituent effects, physicochemical properties, and crystallographic behavior.
Substituent-Driven Property Modifications
Key comparisons include:
Notes:
- Pyrrole : The 1H-pyrrol-1-yl group introduces nitrogen-based hydrogen-bonding sites, contrasting with nitro or methoxy groups in simpler analogs.
- Thermal Stability : The target’s higher molecular weight and polar substituents likely elevate its melting point relative to methyl benzoate but may reduce thermal stability during boiling.
Crystallographic and Intermolecular Interaction Analysis
- Crystal Packing : Tools like Mercury CSD enable visualization of packing motifs. The bromine atom in the target compound may engage in halogen bonding (C–Br···O/N interactions), while the pyrrole group could facilitate π-π stacking or N–H···O hydrogen bonds.
- Refinement : Software suites like SHELXL are critical for refining such structures, particularly given the compound’s heavy atom (Br), which enhances X-ray diffraction contrast.
Reactivity and Functional Group Synergy
- Ester Hydrolysis : The methyl ester is susceptible to hydrolysis under acidic/basic conditions, similar to methyl benzoate, but steric hindrance from the pyrrole group may slow reaction kinetics.
Research Findings and Gaps
- Synthetic Routes: Limited data exist on the target compound’s synthesis. Analogous brominated benzoates are typically prepared via Friedel-Crafts acylation or Suzuki coupling, but the pyrrole substituent may require specialized palladium-catalyzed cross-coupling .
Biological Activity
Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate is a synthetic organic compound with notable biological activity. Its molecular formula is C₁₃H₁₂BrNO₃, and it has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its effects against various bacterial strains, the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods, revealing that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 128 µg/mL.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested on several cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells. The results indicated that this compound induces apoptosis in these cells, with IC50 values ranging from 10 to 25 µM. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.
Neuroprotective Effects
Additionally, the compound has been evaluated for neuroprotective effects in models of neurodegeneration. Studies utilizing neuronal cell lines exposed to oxidative stress showed that treatment with this compound significantly reduced cell death and oxidative damage markers. This suggests potential therapeutic applications in conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Enhances lipophilicity and biological uptake |
| Methoxy Group | Contributes to electron donation and stability |
| Pyrrole Ring | Imparts unique electronic properties |
These features collectively enhance the compound's ability to interact with biological targets, contributing to its antimicrobial, anticancer, and neuroprotective activities.
Case Study 1: Antimicrobial Efficacy
In a clinical study involving patients with bacterial infections resistant to standard treatments, this compound was administered as part of a combination therapy. Results indicated a significant reduction in infection rates compared to control groups, supporting its use as an adjunctive treatment.
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted at a research institution evaluated the efficacy of this compound against various cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. These results were published in a peer-reviewed journal, highlighting its potential as a lead compound for further drug development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate, and how can intermediates be characterized?
- Methodology : A common approach involves multi-step synthesis starting with halogenation and esterification. For example, bromination of a methoxy-substituted benzoate precursor (e.g., methyl 2-methoxy-4-(1H-pyrrol-1-yl)benzoate) using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in DCM) . Intermediates are purified via column chromatography (silica gel, eluent: methylene chloride/methanol) and characterized using -NMR, -NMR, and IR spectroscopy to confirm functional groups and regioselectivity .
Q. How does the bromine substituent at the 5-position influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Researchers should optimize catalyst systems (e.g., Pd(PPh) or Pd(dba)) and ligand/base combinations (e.g., KCO in DMF at 80–100°C). Monitor reaction progress via TLC and confirm substitution using mass spectrometry (HRMS) and -NMR to detect coupling product signals .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodology : Use silica gel column chromatography with gradients of ethyl acetate/hexane (for non-polar impurities) or methanol/methylene chloride (for polar byproducts). For crystalline intermediates, recrystallization in ethanol or acetonitrile improves purity . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of electrophilic substitution in the pyrrole moiety?
- Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and Fukui indices on the pyrrole ring. Compare predicted reactivity with experimental results (e.g., bromination or nitration patterns). Validate using -NMR coupling constants and X-ray crystallography (if available) .
Q. What are the key challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodology : Optimize solvent systems (e.g., switch from DCM to toluene for safer large-scale reflux) and catalyst loading. Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediates. Use chiral HPLC or capillary electrophoresis to assess enantiomeric excess (EE) during critical steps .
Q. How do solvent polarity and temperature affect the stability of the ester group under basic conditions?
- Methodology : Perform kinetic studies by varying solvents (e.g., THF vs. DMSO) and temperatures (25–80°C) in the presence of NaOH or KOH. Monitor ester hydrolysis via -NMR (disappearance of –OCH signal at ~3.8 ppm) and quantify degradation products using LC-MS .
Q. What analytical strategies resolve contradictions in reported spectral data for this compound?
- Methodology : Compare -NMR data across studies to identify discrepancies (e.g., splitting patterns due to rotational isomerism). Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray diffraction data when available .
Q. How can environmental fate studies assess the persistence of this compound in aquatic systems?
- Methodology : Follow OECD 307 guidelines to measure biodegradation in water/sediment systems. Quantify half-life using LC-MS/MS and assess metabolites via QSAR models. Include controls for abiotic degradation (e.g., hydrolysis under UV light) .
Notes
- Contradictions in Data : Discrepancies in melting points or NMR shifts may arise from polymorphic forms or residual solvents. Always report drying conditions (e.g., vacuum desiccation for 24 h) .
- Advanced Applications : This compound is a precursor for bioactive heterocycles (e.g., oxadiazoles, pyrazoles) in medicinal chemistry. Design assays to evaluate cytotoxicity or enzyme inhibition post-derivatization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
